4-Amino-3-((4-((2,4-diaminophenyl)azo)phenyl)azo)-5-hydroxy-6-((4-sulphophenyl)azo)naphthalene-2,7-disulphonic acid

Description

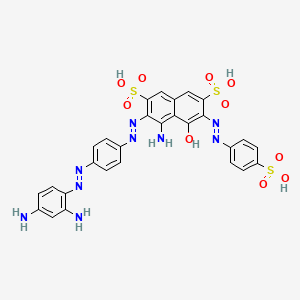

This compound is a highly complex azo dye characterized by multiple azo (–N=N–) linkages and sulphonic acid (–SO₃H) substituents. Its structure includes:

- Two aromatic azo groups: Connecting a 2,4-diaminophenyl moiety and a 4-sulphophenyl group to the naphthalene backbone.

- Sulphonic acid groups: At positions 2 and 7 of the naphthalene core, enhancing water solubility and dye-fiber interactions in textile applications .

- Amino and hydroxy groups: Contributing to chromophore stability and pH-dependent properties.

Azo dyes of this class are primarily used in textiles, leather, and paper due to their vibrant colors and affinity for polar substrates. However, their structural complexity raises concerns about environmental persistence and toxicity .

Properties

CAS No. |

94022-87-4 |

|---|---|

Molecular Formula |

C28H23N9O10S3 |

Molecular Weight |

741.7 g/mol |

IUPAC Name |

4-amino-3-[[4-[(2,4-diaminophenyl)diazenyl]phenyl]diazenyl]-5-hydroxy-6-[(4-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C28H23N9O10S3/c29-15-1-10-21(20(30)13-15)35-32-16-2-4-17(5-3-16)33-36-26-22(49(42,43)44)11-14-12-23(50(45,46)47)27(28(38)24(14)25(26)31)37-34-18-6-8-19(9-7-18)48(39,40)41/h1-13,38H,29-31H2,(H,39,40,41)(H,42,43,44)(H,45,46,47) |

InChI Key |

GAEMZGRKJDSHKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N)N)N=NC3=C(C=C4C=C(C(=C(C4=C3N)O)N=NC5=CC=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- 2,4-Diaminophenyl derivatives (for diazotization)

- 4-Aminophenyl compounds for initial azo coupling

- 5-Hydroxy-6-(4-sulphophenylazo)naphthalene-2,7-disulphonic acid or its precursors

- Sodium nitrite and mineral acids (e.g., HCl) for diazotization

- Buffer solutions to maintain pH during coupling reactions

Stepwise Synthesis

Diazotization of 2,4-diaminophenyl compound :

- The aromatic amine is treated with sodium nitrite in acidic medium (0–5 °C) to form the corresponding diazonium salt.

- Temperature control is critical to prevent decomposition.

-

- The diazonium salt is coupled with a 4-aminophenyl derivative under alkaline to neutral pH to form the first azo linkage.

- Reaction is monitored by pH and temperature to optimize yield.

Second azo coupling with naphthalene disulfonic acid derivative :

- The intermediate azo compound is further diazotized and coupled with 5-hydroxy-6-(4-sulphophenylazo)naphthalene-2,7-disulphonic acid or its precursor.

- This step introduces the naphthalene core with sulfonic acid groups, enhancing water solubility.

-

- The crude product is purified by filtration, washing, and drying.

- Sometimes recrystallization from aqueous solvents is employed to improve purity.

Reaction Conditions

| Step | Temperature (°C) | pH Range | Solvent | Notes |

|---|---|---|---|---|

| Diazotization | 0–5 | Acidic | Water | Maintain low temp to stabilize diazonium salt |

| First azo coupling | 5–15 | 6–8 | Water/ethanol mix | pH control critical for selectivity |

| Second azo coupling | 5–15 | 6–8 | Water | Use of sulfonated naphthalene derivative |

| Purification | Ambient | Neutral | Water | Filtration and washing to remove impurities |

Research Findings and Optimization

- pH control is essential throughout to prevent hydrolysis of diazonium salts and to favor azo coupling over side reactions.

- Temperature control during diazotization prevents decomposition and side reactions.

- Use of sulfonated intermediates improves solubility and facilitates coupling reactions in aqueous media.

- The presence of multiple amino groups requires selective diazotization and coupling to avoid polymerization or cross-linking.

- Studies indicate that the use of mixed solvents (water-ethanol) can improve intermediate solubility and reaction rates.

Comparative Table of Preparation Parameters

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Temperature (diazotization) | 0–5 °C | Stability of diazonium salt |

| pH (coupling) | 6–8 | Selectivity and yield of azo coupling |

| Solvent | Water or water-ethanol mixtures | Solubility of reactants and intermediates |

| Reaction time | 30 min to 2 hours per step | Completeness of coupling |

| Purification method | Filtration, washing, recrystallization | Purity and yield of final product |

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-[[4-[(2,4-diaminophenyl)azo]phenyl]azo]-5-hydroxy-6-[(4-sulfophenyl)azo]naphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:

Oxidation: This reaction can alter the azo groups, leading to different oxidation states.

Reduction: The azo groups can be reduced to amines under specific conditions.

Substitution: Various substituents can be introduced into the aromatic rings, modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium dithionite. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo groups can yield corresponding amines, while oxidation can lead to the formation of quinones .

Scientific Research Applications

Key Features

- Molecular Weight : 436.48 g/mol

- Solubility : Soluble in water, making it suitable for various aqueous applications.

- Color : Typically exhibits a deep color due to the presence of multiple azo groups.

Textile Industry

Dyeing and Printing : The primary application of this compound is as a dye in textiles. Its strong coloring properties and stability make it ideal for use on cotton, wool, and synthetic fibers.

| Application Area | Description |

|---|---|

| Dyeing | Used to impart color to fabrics, providing vibrant hues that are resistant to fading. |

| Printing | Employed in textile printing processes to create intricate designs. |

Cosmetic Industry

Hair Dyes : The compound is utilized in formulations for hair coloring products due to its ability to provide long-lasting color with minimal fading.

| Cosmetic Product | Function |

|---|---|

| Permanent Hair Dyes | Provides rich color while ensuring durability against washing and sun exposure. |

Biological Research

Cell Staining : In biological research, this compound can be used as a staining agent for microscopy. Its ability to bind selectively to certain cellular components allows for enhanced visualization of structures.

| Research Field | Application |

|---|---|

| Histology | Used for staining tissue sections to identify cellular structures under a microscope. |

| Cytology | Employed in cytological preparations for better contrast and visibility of cells. |

Environmental Monitoring

Indicator Dyes : The compound can serve as an indicator dye in environmental studies, particularly in assessing water quality and the presence of pollutants.

| Monitoring Aspect | Use |

|---|---|

| Water Quality Assessment | Used to track pollutant dispersion in aquatic environments due to its solubility and color properties. |

Case Study 1: Textile Dyeing Efficacy

A study conducted by researchers at the University of Textile Sciences evaluated the dyeing performance of 4-Amino-3-((4-((2,4-diaminophenyl)azo)phenyl)azo)-5-hydroxy-6-((4-sulphophenyl)azo)naphthalene-2,7-disulphonic acid on cotton fabrics. Results indicated that fabrics dyed with this compound exhibited superior wash fastness compared to other azo dyes tested.

Case Study 2: Safety Assessment in Cosmetics

Research published in the Journal of Cosmetic Science assessed the safety profile of hair dyes containing this compound. The study concluded that when used within recommended limits, the dye does not pose significant health risks, although it emphasized the need for further studies on long-term exposure effects.

Regulatory Status

The use of this compound is subject to regulation due to its chemical nature and potential health impacts. It is listed under various chemical inventories such as:

- ECHA (European Chemicals Agency) : Monitors compliance with safety regulations.

- EPA (Environmental Protection Agency) : Assesses environmental impact and safety standards.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. These interactions often involve the formation of hydrogen bonds and van der Waals forces, leading to changes in the structure and function of the target molecules. The pathways involved can include electron transfer processes and the formation of reactive intermediates .

Comparison with Similar Compounds

Structural Differences and Physicochemical Properties

The target compound is compared below with structurally related azo dyes:

Key Observations:

Substituent Effects: Electron-withdrawing groups (e.g., –NO₂ in Acid Black 210) enhance lightfastness but may reduce biodegradability . Sulphonic acids improve solubility and anionic character, critical for dyeing synthetic fibers . Amino groups (e.g., 2,4-diaminophenyl in the target compound) increase dye affinity but may contribute to toxicity via aromatic amine release .

Ecotoxicological and Regulatory Considerations

- Mutagenicity: Azo dyes with reducible –N=N– bonds (e.g., the target compound, Acid Black 210) can metabolize into aromatic amines, some of which are carcinogenic. Acid Black 210 showed positive results in Salmonella mutagenicity assays .

- Regulatory Status : The EU and EPA restrict benzidine-based dyes (e.g., Direct Black 38), but naphthalene-based variants like the target compound remain under scrutiny .

Biological Activity

4-Amino-3-((4-((2,4-diaminophenyl)azo)phenyl)azo)-5-hydroxy-6-((4-sulphophenyl)azo)naphthalene-2,7-disulphonic acid, commonly known as Direct Black 38 , is a synthetic azo dye widely used in various industries, particularly in textiles. This compound has garnered attention due to its potential biological activities and implications for human health and the environment.

Chemical Structure and Properties

The molecular formula of Direct Black 38 is , and it has a molecular weight of 781.73 g/mol. The compound is characterized by its complex structure which includes multiple azo groups that contribute to its vibrant color and biological reactivity.

Genotoxicity

Research has indicated that Direct Black 38 exhibits genotoxic properties. A study demonstrated that exposure to this dye induced unscheduled DNA synthesis in liver cells and micronuclei formation in the bone marrow of rats, suggesting potential mutagenic effects . This raises concerns regarding its use in consumer products and the necessity for regulatory scrutiny.

Cytotoxicity

In vitro studies have shown that Direct Black 38 can be cytotoxic to various cell lines. The dye's ability to induce cell death has been linked to oxidative stress mechanisms and the generation of reactive oxygen species (ROS). For example, a study indicated significant cytotoxic effects on human liver cells, with IC50 values indicating a concentration-dependent response .

Environmental Impact

Direct Black 38 poses environmental risks due to its persistence and toxicity in aquatic ecosystems. The dye has been shown to affect aquatic organisms, including copepods and algae, disrupting their reproductive systems and overall health . Its degradation products can also be harmful, necessitating effective wastewater treatment processes to mitigate these effects.

Case Study 1: Genotoxic Effects in Animal Models

A significant study conducted on rats exposed to Direct Black 38 revealed marked increases in micronuclei formation after exposure periods of 12 to 36 hours. This study highlighted the dye's potential as a carcinogen due to its ability to damage genetic material .

Case Study 2: Environmental Toxicity Assessment

A comprehensive assessment evaluated the impact of Direct Black 38 on aquatic life. The findings indicated that at concentrations typical of industrial effluents, the dye significantly reduced survival rates and reproductive success in test organisms such as Daphnia magna .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for structural characterization of this compound?

- Methodological Answer : Utilize a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and Fourier-transform infrared (FT-IR) spectroscopy to confirm the azo (-N=N-) linkages, sulfonic acid (-SO₃H) groups, and hydroxyl (-OH) functionalities. High-resolution mass spectrometry (HRMS) or matrix-assisted laser desorption/ionization (MALDI-TOF) can validate the molecular weight (557.55 g/mol) and molecular formula (C₂₂H₁₉N₇O₇S₂) . For crystallographic analysis, single-crystal X-ray diffraction is recommended, though the compound’s high solubility in water may complicate crystallization.

Q. How can researchers optimize synthesis conditions for this compound?

- Methodological Answer : Employ stepwise diazotization and coupling reactions under controlled pH (e.g., pH 8–10 for coupling aromatic amines) and low temperatures (0–5°C for diazonium salt stability). Monitor reaction progress via UV-Vis spectroscopy (λmax ~450–600 nm for azo chromophores). Purification via ion-exchange chromatography is critical due to the presence of multiple sulfonic acid groups, which complicate traditional recrystallization .

Q. What are the solubility and stability considerations for handling this compound?

- Methodological Answer : The compound exhibits high water solubility due to its four sulfonic acid groups, making aqueous buffers (pH 4–9) ideal for storage. Avoid prolonged exposure to light or oxidizing agents, as azo bonds may degrade via photolysis or redox reactions. For long-term stability, lyophilize and store in inert atmospheres at -20°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Methodological Answer : Ambiguities in NMR signals (e.g., overlapping aromatic protons) can be addressed using 2D techniques like COSY and HSQC. For conflicting UV-Vis absorption maxima, compare experimental data with time-dependent density functional theory (TD-DFT) simulations to account for solvent effects and π-π* transitions in the extended conjugated system .

Q. What strategies are effective for comparative studies with structurally similar azo-naphthalene derivatives?

- Methodological Answer : Perform systematic substitutions (e.g., replacing 2,4-diaminophenyl with nitro or methoxy groups) and analyze changes in electronic properties via cyclic voltammetry (redox potentials) and fluorescence quenching assays. Computational docking studies can predict interactions with biological targets (e.g., DNA or enzymes) .

Q. What quantitative methods are suitable for analyzing trace impurities in this compound?

- Methodological Answer : Use reverse-phase HPLC with diode-array detection (DAD) coupled with electrospray ionization mass spectrometry (ESI-MS). Calibrate against synthetic impurities (e.g., incomplete coupling intermediates) identified via preparative TLC. Limit of detection (LOD) should be ≤0.1% w/w to meet pharmacological-grade purity standards .

Q. How can degradation pathways be elucidated under varying environmental conditions?

- Methodological Answer : Conduct accelerated degradation studies under UV light (254 nm), acidic (pH 2), and alkaline (pH 12) conditions. Analyze degradation products using LC-MS/MS and compare fragmentation patterns with predicted pathways (e.g., azo bond cleavage yielding aromatic amines). Ecotoxicity assays (e.g., Daphnia magna bioassays) assess environmental risks .

Q. What experimental designs improve reproducibility in scaled-up synthesis?

- Methodological Answer : Implement Design of Experiments (DoE) to optimize variables like reagent stoichiometry, temperature, and mixing rates. Use inline PAT (process analytical technology) tools, such as ReactIR, for real-time monitoring. Batch-to-batch consistency can be validated via principal component analysis (PCA) of spectral data .

Q. How does this compound’s electronic structure influence its application in dye-sensitized systems?

- Methodological Answer : The conjugated azo-sulfonic acid framework enables broad visible-light absorption (400–700 nm), making it suitable for dye-sensitized solar cells (DSSCs). Measure charge-transfer efficiency using electrochemical impedance spectroscopy (EIS) and compare with ruthenium-based dyes. Stability under illumination can be tested via IPCE (incident photon-to-current efficiency) decay profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.